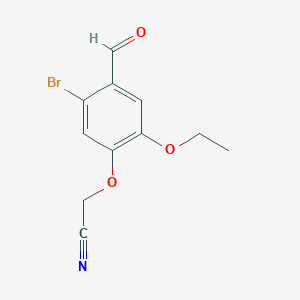

(5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile

Description

Properties

IUPAC Name |

2-(5-bromo-2-ethoxy-4-formylphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-2-15-10-5-8(7-14)9(12)6-11(10)16-4-3-13/h5-7H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJXIHLQSUDYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile typically involves the following steps:

Ethoxylation: The addition of an ethoxy group to the phenyl ring.

Acetonitrile Formation: The final step involves the formation of the acetonitrile group.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of (5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: (5-Bromo-2-ethoxy-4-carboxyphenoxy)acetonitrile.

Reduction: (5-Bromo-2-ethoxy-4-hydroxyphenoxy)acetonitrile.

Substitution: Various substituted phenoxyacetonitriles depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile with structurally analogous compounds, focusing on substituents, molecular properties, and applications:

Key Findings from Comparative Analysis:

Electron-withdrawing groups (e.g., nitro, trifluoromethyl in 65107-90-6) increase oxidative stability but reduce nucleophilic reactivity .

Structural Isomerism: The isomer 2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile shares the same molecular formula but differs in substituent positioning, leading to distinct electronic properties (e.g., higher LogP = 2.56) .

Functional Group Trade-offs: Replacing the acetonitrile group with a methyl ester (as in Methyl (5-Bromo-2-ethoxy-4-formylphenoxy)acetate) improves hydrolytic stability but reduces polarity, impacting solubility .

Toxicity Profiles :

- Brominated acetonitriles like (4-Bromo-2-methoxyphenyl)acetonitrile exhibit significant toxicity (harmful via inhalation/skin contact), suggesting similar hazards for the target compound, though specific data are lacking .

Biological Activity

(5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile is an organic compound with significant potential in biological applications. This article delves into its biological activity, mechanisms of action, synthesis, and related research findings.

Chemical Overview

- Molecular Formula : C11H10BrNO3

- Molecular Weight : 284.11 g/mol

- CAS Number : 832673-70-8

This compound features a bromine atom, an ethoxy group, and a formyl group attached to a phenyl ring, which contributes to its unique reactivity and biological properties.

The biological activity of (5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of the formyl group allows it to participate in biochemical reactions that can modulate the activity of these targets.

Potential Mechanisms Include:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound could interact with cellular receptors, influencing signal transduction processes.

Biological Activity

Research indicates that (5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown effectiveness against various bacteria and fungi. The compound's unique functional groups may enhance its antimicrobial properties.

- Anticancer Potential : Similar derivatives have been investigated for their anticancer activity, showing promise in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer types .

- Enzyme Inhibition : Investigations into related Schiff bases have demonstrated their potential as enzyme inhibitors, which could be relevant for drug development targeting specific diseases .

Research Findings

A review of recent literature highlights several case studies and experimental findings related to the biological activity of (5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile:

Synthesis and Characterization

The synthesis of (5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile typically involves several steps:

- Ethoxylation : Introduction of the ethoxy group onto the phenyl ring.

- Formation of Acetonitrile Group : Finalizing the acetonitrile moiety through specific reaction conditions.

These synthetic routes are critical for ensuring high yield and purity, which are essential for subsequent biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.